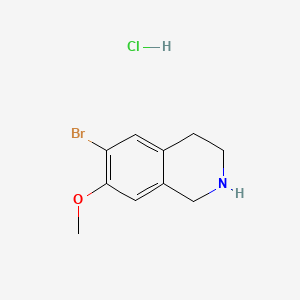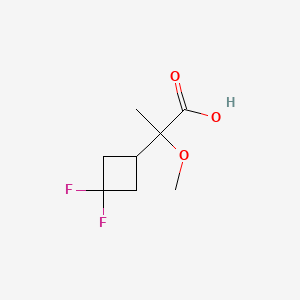
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione, also known as 4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione (DFB), is a difluorinated oxanone derivative. It is a versatile synthetic building block used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. DFB has been widely studied for its biological activities, and its potential applications in medicine and biotechnology.
科学的研究の応用
DFB has been studied for its potential applications in the fields of medicine and biotechnology. It has been investigated for its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and for its potential as an anti-cancer agent. It has also been explored for its ability to modulate the activity of the protein kinase C (PKC) enzyme, and for its potential as an anti-inflammatory agent. Additionally, DFB has been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs), and for its potential as an antiviral agent.
作用機序
DFB has been shown to interact with a variety of enzymes, proteins, and receptors in the body. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. It has also been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.
Biochemical and Physiological Effects
DFB has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. Furthermore, DFB has been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.
実験室実験の利点と制限
The use of DFB in laboratory experiments has several advantages. It is a versatile synthetic building block that can be used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. Additionally, it has been widely studied for its biological activities, and its potential applications in medicine and biotechnology. However, there are also some limitations to using DFB in laboratory experiments. It is a highly reactive molecule, and it can be difficult to handle and store. Additionally, it is a highly toxic compound, and its use requires special safety precautions.
将来の方向性
The potential applications of DFB in the fields of medicine and biotechnology are vast and varied. Further research is needed to explore its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and its potential as an anti-cancer agent. Additionally, further research is needed to explore its ability to modulate the activity of the protein kinase C (PKC) enzyme, and its potential as an anti-inflammatory agent. Furthermore, further research is needed to explore its ability to act as a ligand for G-protein coupled receptors (GPCRs), and its potential as an antiviral agent. Additionally, further research is needed to explore its potential applications in drug delivery, gene therapy, and targeted drug delivery. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
合成法
DFB can be synthesized through a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Diels-Alder reaction. The Mitsunobu reaction is a substitution reaction that involves the addition of an alcohol to a difluorobutane-1,3-dione, followed by a nucleophilic substitution. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to produce an alkene. The Diels-Alder reaction is a cycloaddition reaction between a diene and an alkene to form a cyclohexene.
特性
IUPAC Name |
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)5-7(12)6-1-3-14-4-2-6/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQRLFNSOVCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)



![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)


![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)
![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)

![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)